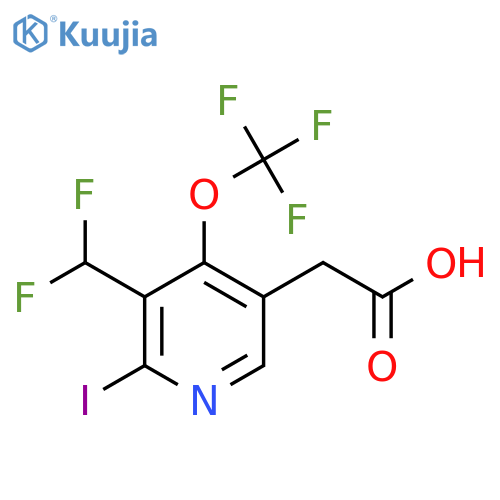

Cas no 1806185-99-8 (3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid)

1806185-99-8 structure

商品名:3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid

CAS番号:1806185-99-8

MF:C9H5F5INO3

メガワット:397.037392377853

CID:4839641

3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid

-

- インチ: 1S/C9H5F5INO3/c10-7(11)5-6(19-9(12,13)14)3(1-4(17)18)2-16-8(5)15/h2,7H,1H2,(H,17,18)

- InChIKey: QKVWUSWESFCEQI-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(=C(C=N1)CC(=O)O)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 328

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029086511-1g |

3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid |

1806185-99-8 | 97% | 1g |

$1,549.60 | 2022-03-31 |

3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1806185-99-8 (3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量